molecular formula C11H10FN B6271707 1-(6-fluoronaphthalen-2-yl)methanamine CAS No. 791062-74-3

1-(6-fluoronaphthalen-2-yl)methanamine

Cat. No.: B6271707
CAS No.: 791062-74-3
M. Wt: 175.2
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Description

1-(6-Fluoronaphthalen-2-yl)methanamine is a fluorinated naphthalene derivative featuring a methanamine (-CH$2$NH$2$) group at the 2-position of the naphthalene ring and a fluorine atom at the 6-position. This compound combines the aromatic stability of naphthalene with the electron-withdrawing effects of fluorine, which can enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs .

The methanamine group provides a reactive site for further functionalization, such as Schiff base formation or coordination with metal ions, as seen in related compounds (e.g., copper(II) complexes with naphthalene-derived amines) .

Properties

CAS No.

791062-74-3

Molecular Formula

C11H10FN

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Preparation Methods

The preparation of 1-(6-fluoronaphthalen-2-yl)methanamine involves several synthetic routes. One common method is the reaction of 6-fluoronaphthalene with formaldehyde and ammonia under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(6-fluoronaphthalen-2-yl)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes and ketones .

Scientific Research Applications

1-(6-fluoronaphthalen-2-yl)methanamine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds. In biology, it is used as a probe to study the function of specific proteins and enzymes. In pharmacology, it is used to investigate the mechanism of action of certain drugs. Additionally, this compound is used in environmental research to study the effects of aromatic amines on ecosystems.

Mechanism of Action

The mechanism of action of 1-(6-fluoronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Naphthalen-1-yl)methanamine (CAS: Unspecified)

  • Structure : Methanamine group at the 1-position of naphthalene; lacks fluorine.
  • This compound has been studied in coordination chemistry, forming mononuclear copper(II) complexes with distorted square-planar geometries .
  • Applications : Used as a building block for metal-organic frameworks (MOFs) or catalysts.

2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride (CAS: 139525-77-2)

  • Structure : Ethylamine chain at the 1-position; methoxy (-OCH$_3$) group at the 7-position.
  • Properties: The methoxy group is electron-donating, contrasting with fluorine's electron-withdrawing nature.
  • Applications : Investigated in medicinal chemistry for serotonin receptor modulation.

1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine (CAS: 185949-49-9)

  • Structure : Fluorinated benzothiazole core with an ethylamine group.
  • Properties : The benzothiazole ring enhances π-π stacking interactions, while fluorine improves metabolic stability. This compound has shown selective cytotoxicity in tumor cell lines, though less potent than cisplatin .
  • Applications : Explored as an anticancer agent.

1-(6-Fluoronaphthalen-2-yl)ethanone (CAS: 33627-02-0)

  • Structure : Ketone (-CO-) group instead of methanamine at the 2-position.
  • Properties : The ketone group introduces polarity, reducing membrane permeability compared to the amine derivative. It serves as a precursor for synthesizing fluorinated pharmaceuticals .
  • Applications : Intermediate in the synthesis of anti-inflammatory or antiviral agents.

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